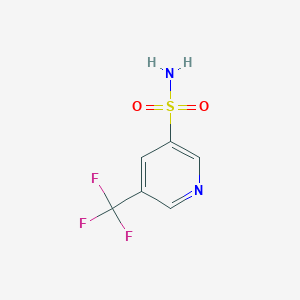
5-(Trifluoromethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H5F3N2O2S and its molecular weight is 226.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Trifluoromethyl)pyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group along with the sulfonamide functionality contributes to its diverse pharmacological properties. This article will explore the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₆H₄F₃N₂O₂S
- Molecular Weight : Approximately 212.17 g/mol
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making compounds with this moiety more effective in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent activity. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibiotic agent .
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays have revealed that it possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 7 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like cisplatin . Molecular docking studies suggest that the compound interacts favorably with key enzyme targets involved in cancer cell proliferation.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in bacterial folate synthesis and cancer cell metabolism.
- Receptor Interaction : The sulfonamide group could facilitate binding to various biological receptors, influencing signaling pathways associated with inflammation and cancer progression .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values starting at 7.81 µM against staphylococci .
Anticancer Studies
In a comparative study of various sulfonamides, this compound was found to be particularly effective against HepG2 cells, showing an IC50 value comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Data Table: Biological Activities of this compound
特性
IUPAC Name |
5-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-5(3-11-2-4)14(10,12)13/h1-3H,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHUCMRFDGAJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













